molecular formula C6H7BrN2O B1320001 4-Amino-5-bromo-2-pyridinemethanol CAS No. 103949-54-8

4-Amino-5-bromo-2-pyridinemethanol

Cat. No. B1320001
CAS RN: 103949-54-8
M. Wt: 203.04 g/mol
InChI Key: HUPJQFKJORLSOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves palladium-catalyzed Suzuki cross-coupling reactions . For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids has been used to produce novel pyridine derivatives .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve Suzuki cross-coupling reactions . These reactions have been used to synthesize a series of novel pyridine derivatives .


Physical And Chemical Properties Analysis

The physical state of “4-Amino-5-bromo-2-pyridinemethanol” at 20 degrees Celsius is solid .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has explored the use of 4-Amino-5-bromo-2-pyridinemethanol in the synthesis of various heterocyclic compounds. For instance, it has been involved in the synthesis of thiazolo[4,5-d]pyrimidine derivatives, demonstrating its utility in creating novel molecular structures with potential applications in various fields including material science and pharmaceuticals (Bakavoli, Nikpour, & Rahimizadeh, 2006).

Applications in Suzuki Cross-Coupling Reactions

4-Amino-5-bromo-2-pyridinemethanol is also used in Suzuki cross-coupling reactions, a type of chemical reaction important in the synthesis of organic compounds, particularly in the creation of novel pyridine derivatives. This indicates its significance in the development of compounds with potential applications ranging from catalysis to drug discovery (Ahmad et al., 2017).

Utility in Peptide and Peptidomimic Synthesis

The compound has been utilized in the synthesis of β-amino acids, highlighting its role in the preparation of compounds useful in peptide and peptidomimic synthesis. This application is particularly relevant in the field of biochemistry and drug design, where such compounds play a crucial role (Bovy & Rico, 1993).

Development of Photodynamic Therapy Agents

In a more specialized application, 4-Amino-5-bromo-2-pyridinemethanol has been involved in the synthesis of compounds with potential use in photodynamic therapy, a treatment method for cancer. This showcases its potential impact in medicinal chemistry and oncology research (Öncül, Öztürk, & Pişkin, 2021).

Enabling Novel Chemical Transformations

The compound has been a key player in facilitating various chemical transformations, such as in the chemoselective synthesis of pyrroles. Its versatility in reactions highlights its importance in synthetic chemistry for creating diverse chemical structures (Aquino et al., 2015).

Contribution to Crystallography Studies

4-Amino-5-bromo-2-pyridinemethanol has contributed to studies in crystallography, aiding in understanding the molecular structure and interactions in crystals. This is crucial for material science and pharmaceuticals, where crystal properties can influence the functionality of a material or drug (Doulah et al., 2014).

Safety and Hazards

While specific safety data for “4-Amino-5-bromo-2-pyridinemethanol” is not available, similar compounds require precautions such as avoiding ingestion and inhalation, not getting in eyes, on skin, or on clothing, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-amino-5-bromopyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-5-2-9-4(3-10)1-6(5)8/h1-2,10H,3H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPJQFKJORLSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=C1N)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-bromo-2-pyridinemethanol

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